molecular formula C20H24FNO4S2 B6506087 1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine CAS No. 1421477-78-2

1-(5-fluoro-2-methoxybenzenesulfonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine

Cat. No.: B6506087
CAS No.: 1421477-78-2
M. Wt: 425.5 g/mol
InChI Key: NZCCTNJOQFPBMM-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxybenzenesulfonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is a piperidine-based compound featuring two distinct aromatic substituents:

  • A 5-fluoro-2-methoxybenzenesulfonyl group at position 1 of the piperidine ring.
  • A [(4-methoxyphenyl)sulfanyl]methyl group at position 4, which combines a sulfanyl (thioether) linkage with a 4-methoxyphenyl moiety. This substitution may influence lipophilicity and redox activity .

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO4S2/c1-25-17-4-6-18(7-5-17)27-14-15-9-11-22(12-10-15)28(23,24)20-13-16(21)3-8-19(20)26-2/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCCTNJOQFPBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Comparative Insights:

Halogenated derivatives (e.g., 2-chloro-4-fluorobenzoyl in ) share similar electronic profiles but differ in steric bulk.

Sulfanyl vs. Sulfonyl/Sulfonamide Linkages :

  • The sulfanyl (thioether) group in the target compound offers reduced polarity compared to sulfonamides (e.g., ), which may enhance membrane permeability but reduce solubility .
  • Sulfonyl groups (common in ) are more stable under physiological conditions and often improve target selectivity.

Heterocyclic Substitutions :

  • Compounds with triazole () or oxadiazole () substituents introduce additional hydrogen-bonding or π-stacking interactions, which are absent in the target compound. These moieties are frequently employed to optimize pharmacokinetics .

Biological Activity :

  • Analogs with 4-methoxyphenyl groups (e.g., ) are prevalent in CNS drugs, suggesting the target compound could have neuropharmacological applications.
  • Microwave-assisted synthesis (used in ) may improve the yield and purity of the target compound compared to conventional methods.

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